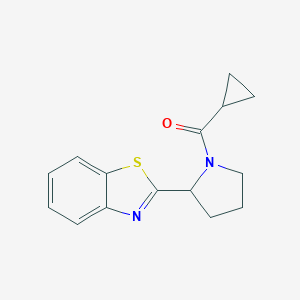![molecular formula C21H21ClN2O6S2 B256250 3-chloro-4-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B256250.png)
3-chloro-4-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It has gained significant attention in scientific research due to its potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of 3-chloro-4-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]benzenesulfonamide involves the inhibition of specific enzymes and pathways that are involved in the development and progression of various diseases. The compound has been shown to inhibit the activity of several key enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5), which are involved in the inflammatory and cancer pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-4-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]benzenesulfonamide are diverse and depend on the specific disease or condition being treated. The compound has been shown to reduce inflammation, inhibit tumor growth, and induce apoptosis in cancer cells. It has also been shown to improve the symptoms of arthritis and autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-chloro-4-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]benzenesulfonamide in lab experiments is its ability to selectively target specific enzymes and pathways. This allows for a more targeted approach to treating diseases and reduces the risk of side effects. However, one of the limitations of using this compound is its potential toxicity and the need for careful dosing and monitoring.
Direcciones Futuras
There are several future directions for research on 3-chloro-4-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]benzenesulfonamide. One area of interest is the development of new analogs with improved efficacy and reduced toxicity. Another area of research is the investigation of the compound's potential use in combination with other drugs or therapies for enhanced treatment outcomes. Additionally, further studies are needed to explore the compound's potential use in the treatment of other diseases and conditions.
Métodos De Síntesis
The synthesis of 3-chloro-4-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]benzenesulfonamide involves the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with 2-(3-pyridinyl)ethylamine in the presence of a base. The resulting product is then reacted with 4-methoxybenzenesulfonyl chloride to obtain the final product.
Aplicaciones Científicas De Investigación
3-chloro-4-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]benzenesulfonamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. The compound has been tested in various preclinical models and has shown promising results in the treatment of various diseases, including cancer, arthritis, and autoimmune disorders.
Propiedades
Nombre del producto |
3-chloro-4-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]benzenesulfonamide |
|---|---|
Fórmula molecular |
C21H21ClN2O6S2 |
Peso molecular |
497 g/mol |
Nombre IUPAC |
3-chloro-4-methoxy-N-[2-(4-methoxyphenyl)sulfonyl-2-pyridin-3-ylethyl]benzenesulfonamide |
InChI |
InChI=1S/C21H21ClN2O6S2/c1-29-16-5-7-17(8-6-16)31(25,26)21(15-4-3-11-23-13-15)14-24-32(27,28)18-9-10-20(30-2)19(22)12-18/h3-13,21,24H,14H2,1-2H3 |
Clave InChI |
SRFCEWKPVNRJTG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl)C3=CN=CC=C3 |
SMILES canónico |
COC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-isopropoxyphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B256167.png)


![2-Isobutyl-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B256173.png)


![N-[(1-morpholin-4-ylcyclohexyl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B256182.png)

![2-[(4-Methylquinolin-2-yl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B256188.png)
![4-(4-Tert-butylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B256189.png)
![N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B256192.png)

![8a-Phenyl-octahydropyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B256201.png)
![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B256202.png)